5-Amino-7-methoxychroman-4-one is a synthetic compound belonging to the class of chromanones, which are heterobicyclic compounds characterized by a fused benzene and dihydropyran ring structure. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Its structural uniqueness arises from the presence of both amino and methoxy groups, which enhance its reactivity and biological interactions.
The compound can be synthesized through various chemical methods, primarily involving the cyclization of appropriate precursors. It has been studied extensively in scientific literature for its diverse applications in medicinal chemistry and biological research.
5-Amino-7-methoxychroman-4-one falls under the category of chroman-4-one derivatives. Chromanones are significant in medicinal chemistry due to their structural versatility and biological activities, making them valuable as therapeutic agents.
The synthesis of 5-amino-7-methoxychroman-4-one typically involves several key steps:
The synthesis conditions, including temperature, pressure, and catalyst concentration, are critical for optimizing yield and purity. For example, using potassium hydroxide as a base can facilitate the condensation step effectively.
The molecular formula for 5-amino-7-methoxychroman-4-one is with a molecular weight of approximately 193.20 g/mol. The compound features a chroman-4-one skeleton with an amino group at the 5-position and a methoxy group at the 7-position.
5-Amino-7-methoxychroman-4-one can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, using lithium aluminum hydride for reduction typically yields high purity products.
The mechanism of action for 5-amino-7-methoxychroman-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in disease pathways, leading to potential therapeutic effects. For example, it has been studied for its ability to modulate sirtuin enzymes, which are implicated in aging and neurodegenerative diseases.
5-Amino-7-methoxychroman-4-one is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and crystallization conditions.
The compound exhibits solubility in organic solvents due to its aromatic character and polar functional groups. Its reactivity profile allows it to participate in electrophilic aromatic substitutions due to the presence of the amino group.
5-Amino-7-methoxychroman-4-one has several scientific applications:
The chroman-4-one scaffold serves as the foundational structure for synthesizing 5-amino-7-methoxychroman-4-one. Core formation typically employs cyclization strategies starting from substituted phenols or hydroxyacetophenones. According to patented methodologies, o-hydroxyacetophenone derivatives undergo Claisen-Schmidt condensation with aldehydes, followed by oxidative cyclization to construct the benzopyranone system [8]. For 7-methoxy variants, 2-hydroxy-4-methoxyacetophenone serves as the preferred starting material due to its pre-installed methoxy group at the C7 position, which directs subsequent electrophilic substitutions.
Bromination at C5 proceeds regioselectively using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF), leveraging the methoxy group’s ortho-para directing influence. This yields 5-bromo-7-methoxychroman-4-one—a pivotal intermediate—with yields exceeding 85% under optimized conditions [3]. Alternative halogenation agents like pyridinium tribromide demonstrate reduced regioselectivity (≤70%) due to competing ring bromination. The table below compares bromination efficiency:
Table 1: Bromination Reagents for 7-Methoxychroman-4-one at C5
Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
N-Bromosuccinimide | DMF | 25 | 85–92 | >95% C5 |
Bromine | Acetic Acid | 25 | 65–75 | 80–85% C5 |
Pyridinium tribromide | DCM | 0–5 | 70–80 | 75–80% C5 |
Microwave-assisted synthesis enhances reaction kinetics, reducing cyclization time from hours to minutes while maintaining yields >90% [4]. Post-functionalization, Williamson etherification secures the C7 methoxy group early in the synthetic sequence, as demethylation under amination conditions remains a risk .
Nucleophilic aromatic substitution (SNAr) enables the conversion of 5-bromo-7-methoxychroman-4-one to the target aminated derivative. The electron-withdrawing carbonyl group at C4 activates the C5 position toward SNAr, permitting bromide displacement by nitrogen nucleophiles. Copper(I) catalysts (e.g., CuI, 10 mol%) in combination with ammonia surrogates (phthalimide, hexamethyldisilazane) facilitate amination at 100–120°C in toluene, achieving 70–78% yield [3] [8]. The catalytic cycle involves:
Palladium-based systems (e.g., Pd2(dba)3/BINAP) show superior efficacy with aryl amines but are cost-prohibitive for primary amination . Microwave irradiation (150°C, 30 min) in ammonia-saturated dioxane achieves direct amination without metals, albeit with moderate yield (50–60%), attributed to competing hydrolysis [3]. The amino group’s electronic impact was confirmed via Hammett studies, demonstrating a σp value of –0.66 for the C5-NH₂ group, indicating substantial electron donation into the chromanone π-system [4].
Williamson etherification installs the C7 methoxy group prior to ring functionalization. Treatment of 2,4-dihydroxyacetophenone with methyl iodide and K₂CO₃ in acetone at 60°C achieves near-quantitative O-methylation, with the reaction’s outcome driven by the superior nucleophilicity of the phenolic oxygen versus the ketone [8]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yields to >98% by improving reagent solubility in biphasic systems .
Table 2: Etherification Agents for C7 Methoxylation
Methylating Agent | Base/Catalyst | Solvent | Yield (%) |
---|---|---|---|
Methyl iodide | K₂CO₃ | Acetone | 85–92 |
Dimethyl sulfate | NaOH | H₂O/DCM | 78–85 |
Methyl iodide | Tetrabutylammonium Br | CHCl₃/H₂O | 88–94 |
Knoevenagel condensation later enables side-chain diversification at C3. Under basic conditions (piperidine/EtOH), 5-amino-7-methoxychroman-4-one reacts with aldehydes to form 3-alkylidene derivatives. The reaction proceeds via:
Density functional theory (DFT) calculations reveal the C3 proton’s acidity (pKa ~12.5) is enhanced by the C4 carbonyl and C5 amino group, facilitating deprotonation even with mild bases [4]. This allows pharmacophore elaboration while preserving the amino-methoxy core.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0